molecular formula C8H11O2P B8436761 Ethoxyhydroxyphenylphosphine

Ethoxyhydroxyphenylphosphine

Cat. No. B8436761
M. Wt: 170.15 g/mol
InChI Key: QYRHHFOWFDHCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051524

Procedure details

To a solution of 270 ml of phenyldichlorophosphine in 1000 ml of diethylether is added with stirring and cooling with ice a solution of 280ml of ethanol and 280 ml of triethylamine in 500 ml of diethylether. After stirring for 14 hours at 20° the precipitate is filtered off and the filtrate is fractionally distilled. There is obtained phenylphosphonous acid-ethylester as a colorless liquid, b.p. 83°-85°/6 Pa.
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](Cl)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10]([OH:12])[CH3:11].C(N(CC)CC)C.C([O:22]CC)C>>[CH2:10]([O:12][P:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:22])[CH3:11]

Inputs

Step One
Name
Quantity
270 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)Cl
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 14 hours at 20° the precipitate
Duration
14 h
FILTRATION
Type
FILTRATION
Details
is filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.